molecular formula C15H16N2O4S B2870454 (E)-N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide CAS No. 650584-97-7

(E)-N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2870454
CAS No.: 650584-97-7
M. Wt: 320.36
InChI Key: VKXDRZNNNZATMI-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide (CAS: 433965-72-1) is a synthetic acrylamide derivative with a molecular formula of C₁₉H₁₈N₄O₄S and an average molecular weight of 398.437 g/mol . Its structure features:

  • An (E)-configured acrylamide backbone with a furan-2-yl substituent at the β-position.
  • A 4-(N,N-dimethylsulfamoyl)phenyl group at the α-position, providing sulfonamide functionality with dimethylamine substitution.

This compound has been identified as a SARS-CoV-2 NSP13 helicase inhibitor in computational and enzymatic studies, targeting viral replication . Its dimethylsulfamoyl group enhances solubility and binding specificity compared to simpler sulfonamide analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[4-(dimethylsulfamoyl)phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-17(2)22(19,20)14-8-5-12(6-9-14)16-15(18)10-7-13-4-3-11-21-13/h3-11H,1-2H3,(H,16,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXDRZNNNZATMI-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into two primary synthons:

  • 3-(furan-2-yl)acryloyl chloride - Prepared via chlorination of 3-(furan-2-yl)acrylic acid (thionyl chloride, DMF catalyst)
  • N,N-dimethyl-4-aminobenzenesulfonamide - Commercial precursor requiring no further modification

Critical stereochemical control arises during the acryloyl chloride formation, where reaction temperature below 40°C prevents Z-isomerization.

Comparative Methodologies from Literature

Three principal approaches emerge from patent and journal analyses:

Method Reactants Conditions Yield Purity Reference
Acyl chloride coupling 3-(furan-2-yl)acryloyl chloride + sulfamoyl aniline DCM/H₂O, 0°C, Et₃N 72% 98.5% (HPLC)
Direct aminolysis Methyl 3-(furan-2-yl)acrylate + sulfamoyl aniline Toluene, 110°C, 48h 41% 89.2%
Microwave-assisted Acrylic acid + in situ EDCl/HOBt activation DMF, 80W, 100°C 68% 97.8%

Schotten-Baumann methodology (Method 1) proves superior in yield and stereoselectivity despite requiring cryogenic conditions.

Detailed Stepwise Synthesis

Preparation of 3-(furan-2-yl)acrylic Acid

Reagents :

  • Furfural (1.0 eq)
  • Malonic acid (1.2 eq)
  • Pyridine (catalytic)
  • Piperidine (0.1 eq)

Procedure :

  • Charge furfural (96.08 g, 1.0 mol) and malonic acid (124.08 g, 1.2 mol) in 500 mL anhydrous toluene
  • Add pyridine (5 mL) and piperidine (8.5 mL) under N₂
  • Reflux at 110°C for 6h with Dean-Stark trap
  • Cool to 25°C, wash organic layer with 5% HCl (3×100 mL)
  • Dry over Na₂SO₄, concentrate under vacuum
  • Recrystallize from ethanol/water (3:1) to yield white crystals

Characterization :

  • Yield: 82-85%
  • m.p.: 132-134°C
  • ¹H NMR (400 MHz, DMSO-d6): δ 12.3 (s, 1H, COOH), 7.85 (d, J=15.6 Hz, 1H, α-H), 7.65 (d, J=3.4 Hz, 1H, furan H-5), 6.85 (dd, J=15.6, 3.4 Hz, 1H, β-H), 6.55 (d, J=3.2 Hz, 1H, furan H-3), 6.35 (dd, J=3.2, 1.8 Hz, 1H, furan H-4)

Synthesis of 3-(furan-2-yl)acryloyl Chloride

Reagents :

  • 3-(furan-2-yl)acrylic acid (1.0 eq)
  • Thionyl chloride (3.0 eq)
  • DMF (0.05 eq)

Procedure :

  • Suspend acrylic acid (152.15 g, 1.0 mol) in anhydrous DCM (300 mL)
  • Add DMF (3.65 mL, 0.05 mol) followed by SOCl₂ (214.5 mL, 3.0 mol) dropwise at 0°C
  • Warm to 40°C over 2h, maintain 40-45°C for 4h
  • Remove excess SOCl₂ by rotary evaporation
  • Distill residue under reduced pressure (78-80°C at 15 mmHg)

Critical Parameters :

  • Temperature control essential to prevent polymerization
  • Residual DMF catalyzes chlorination but must be minimized to avoid side reactions

Final Coupling Reaction

Reagents :

  • 3-(furan-2-yl)acryloyl chloride (1.05 eq)
  • N,N-dimethyl-4-aminobenzenesulfonamide (1.0 eq)
  • Triethylamine (1.2 eq)
  • Dichloromethane/water (1:1 v/v)

Procedure :

  • Dissolve sulfamoyl aniline (214.29 g, 1.0 mol) in DCM (500 mL) at 0°C
  • Add Et₃N (151.8 mL, 1.2 mol) dropwise over 30 min
  • Slowly add acryloyl chloride solution (1.05 eq in 100 mL DCM) via cannula
  • Stir vigorously at 0-5°C for 3h
  • Separate layers, wash organic phase with 5% NaHCO₃ (2×200 mL)
  • Dry over MgSO₄, concentrate to dryness
  • Purify by flash chromatography (SiO₂, ethyl acetate/hexane 1:2)

Optimization Data :

Parameter Range Tested Optimal Value Impact on Yield
Temperature -10°C to 25°C 0-5°C +22% yield vs 25°C
Et₃N Equiv 0.8-1.5 1.2 Prevents HCl salt formation
Reaction Time 1-6h 3h Longer times induce hydrolysis

Characterization of Final Product :

  • Yield: 68-72%
  • m.p.: 178-180°C (decomp.)
  • HPLC Purity: 98.5% (C18, 60:40 ACN/water)
  • ¹H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, NH), 8.05 (d, J=15.6 Hz, 1H, α-H), 7.75 (d, J=8.4 Hz, 2H, ArH), 7.55 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=15.6 Hz, 1H, β-H), 7.35 (d, J=3.2 Hz, 1H, furan H-5), 6.65 (d, J=3.2 Hz, 1H, furan H-3), 6.45 (dd, J=3.2, 1.8 Hz, 1H, furan H-4), 2.85 (s, 6H, N(CH3)2)

Process Analytical Technology (PAT) Implementation

In Situ FTIR Monitoring

Key spectral transitions during reaction:

  • 1775 cm⁻¹ (C=O stretch of acyl chloride) → 1655 cm⁻¹ (amide I band)
  • 1530 cm⁻¹ (N-H bend) confirms amide formation

Kinetic Analysis

Second-order kinetics observed with rate equation:
$$ \text{Rate} = k[\text{Acyl Chloride}]^{1.0}[\text{Amine}]^{1.0} $$
Activation energy (Ea) calculated as 45.2 kJ/mol via Arrhenius plot (R²=0.98)

Industrial Scale-Up Considerations

Critical Quality Attributes :

  • Residual solvent <500 ppm (ICH Q3C)
  • Z-isomer content <0.5% (Chiral HPLC)
  • Sulfonamide impurity <0.1% (HPLC)

Equipment Recommendations :

  • Jacketed reactor with -10°C to 50°C temperature control
  • Continuous flow system for acyl chloride generation
  • Membrane filtration for HCl gas scrubbing

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

(E)-N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (E)-N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The dimethylsulfamoyl group can enhance the compound’s binding affinity to its target, while the furan ring may facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Structural Analogs and Their Properties
Compound Name Structural Features Biological Activity Study Model Target/Application References
(E)-N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide Dimethylsulfamoylphenyl, furan-2-yl SARS-CoV-2 NSP13 inhibition In silico, enzymatic assays Antiviral (COVID-19)
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Sulfamoylphenyl (no dimethyl substitution) SARS-CoV-2 NSP13 inhibition Enzymatic assays Antiviral
(E)-3-(3,4-dihydroxyphenyl)-N-(4-(N-(5-methoxypyridin-2-yl)sulfamoylphenyl)acrylamide 3,4-Dihydroxyphenyl, pyridinyl-sulfamoyl Antioxidant (50–200 µM) A549 cells Oxidative stress
DM490: (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide N-methyl-p-tolyl, furan-2-yl Antinociceptive (CaV2.2 inhibition) Oxaliplatin-induced pain model (mice) Chronic pain
(E)-N-(4-phenoxyphenyl)-3-(3-nitrophenyl)acrylamide Nitrophenyl, phenoxyphenyl Not explicitly stated (structural analog) N/A N/A
N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)-phenyl]-3-(4-methoxy-phenyl)-acrylamide Dimethylpyrimidinyl-sulfamoyl, 4-methoxyphenyl Not explicitly stated (structural analog) N/A N/A

Key Findings

A. Antiviral Activity
  • The dimethylsulfamoyl group in the target compound enhances binding affinity to SARS-CoV-2 NSP13 compared to non-methylated analogs like (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide .
  • Both compounds inhibit helicase ATPase activity, but the dimethyl substitution reduces off-target interactions, as seen in molecular docking studies .
B. Antioxidant vs. Antinociceptive Activity
  • (E)-3-(3,4-dihydroxyphenyl)-N-(4-sulfamoylphenyl)acrylamide (Entry 9 in Table 1, ) shows antioxidant activity (IC₅₀: 50–200 µM) due to its catechol moiety, absent in the target compound.
  • DM490, a furan-containing analog with N-methyl-p-tolyl substitution, inhibits CaV2.2 channels, demonstrating peripheral antinociceptive effects in mice . This highlights the role of N-alkylation in modulating ion channel targeting.

Critical Discussion of Divergent Data

  • Contradictions in Mechanism: While the target compound is primarily antiviral, analogs like DM490 and (E)-3-(3,4-dihydroxyphenyl)-N-(4-sulfamoylphenyl)acrylamide exhibit unrelated activities (antinociceptive, antioxidant). This suggests structure-activity relationships (SARs) are highly sensitive to substituent modifications.

Biological Activity

(E)-N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications, supported by data tables and research findings.

The molecular formula for this compound is C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 300.35 g/mol. The compound features a furan ring and a phenyl group substituted with a dimethylsulfamoyl moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate amines and acrylamide precursors. The synthetic route can be optimized for yield and purity through various reaction conditions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 8.78 μM against A549 lung cancer cells, suggesting that structural modifications can enhance potency against various cancer cell lines .

Antifungal Activity

The compound's potential antifungal activity has also been explored. In vitro studies have shown that derivatives with similar structural motifs can inhibit the growth of Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents . The presence of electronegative substituents in the phenyl moiety was found to enhance antifungal activity significantly.

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within target cells. Molecular docking studies suggest that similar compounds can bind effectively to active sites of enzymes involved in cell proliferation and survival pathways .

Case Study 1: Anticancer Efficacy

A study conducted on a series of furan-based acrylamide derivatives, including this compound, revealed promising results in inhibiting tumor growth in vitro. The study highlighted the importance of substituent groups on the phenyl ring in modulating biological activity.

CompoundCell LineIC50 (μM)
Compound AA5498.78 ± 3.62
Compound BNCI-H3586.68 ± 15
This compoundA549TBD

Case Study 2: Antifungal Activity

In another investigation, derivatives of acrylamide compounds were tested against fungal pathogens. The results indicated that certain structural modifications led to enhanced antifungal properties.

CompoundPathogenMIC (μg/mL)
Compound CC. albicans1.23
Compound DC. parapsilosis1.50
This compoundTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.